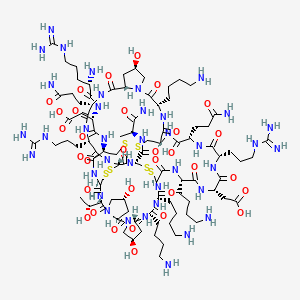
POLY(DIMER ACID-CO-ALKYL POLYAMINE)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
POLY(DIMER ACID-CO-ALKYL POLYAMINE) is a polymeric compound formed by the reaction of dimer acids with alkyl polyamines. This compound is known for its unique properties, such as high thermal stability, excellent adhesion, and resistance to chemicals. It is widely used in various industrial applications, including coatings, adhesives, and sealants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of POLY(DIMER ACID-CO-ALKYL POLYAMINE) typically involves the polycondensation reaction between dimer acids and alkyl polyamines. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process generally involves heating the reactants to a specific temperature, usually around 150-250°C, and maintaining this temperature for several hours to ensure complete polymerization .
Industrial Production Methods
In industrial settings, the production of POLY(DIMER ACID-CO-ALKYL POLYAMINE) is carried out in large-scale reactors equipped with temperature and pressure control systems. The raw materials, including dimer acids and alkyl polyamines, are fed into the reactor, and the reaction is initiated by heating. The reaction mixture is continuously stirred to ensure uniformity and prevent localized overheating. After the reaction is complete, the polymer is purified and processed into the desired form .
Analyse Des Réactions Chimiques
Types of Reactions
POLY(DIMER ACID-CO-ALKYL POLYAMINE) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives with enhanced thermal stability, while substitution reactions can introduce new functional groups that modify the polymer’s properties .
Applications De Recherche Scientifique
POLY(DIMER ACID-CO-ALKYL POLYAMINE) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various functional materials and as a component in polymer blends.
Biology: Employed in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Investigated for its potential use in creating advanced medical devices and implants due to its biocompatibility and mechanical properties.
Mécanisme D'action
The mechanism of action of POLY(DIMER ACID-CO-ALKYL POLYAMINE) involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to form strong bonds with different substrates, enhancing adhesion and mechanical properties. Additionally, the presence of functional groups in the polymer chain enables it to participate in various chemical reactions, further modifying its properties and expanding its range of applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to POLY(DIMER ACID-CO-ALKYL POLYAMINE) include:
POLY(DIMER ACID-CO-ETHYLENEDIAMINE): A polymer formed by the reaction of dimer acids with ethylenediamine, known for its high thermal stability and chemical resistance.
POLY(DIMER ACID-CO-PIPERAZINE): A polymer formed by the reaction of dimer acids with piperazine, used in various industrial applications due to its excellent mechanical properties.
Uniqueness
POLY(DIMER ACID-CO-ALKYL POLYAMINE) stands out due to its unique combination of thermal stability, chemical resistance, and adhesion properties. Its ability to undergo various chemical reactions and form strong bonds with different substrates makes it a versatile material for a wide range of applications .
Propriétés
Numéro CAS |
128360-73-6 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




